5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid
Description
5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with a fluorine atom at the 2-position and a sulfonyl group linked to a pyrrolidine ring. This pyrrolidine moiety is further modified by a 2,6-dimethylpyrimidin-4-yl ether group.
Structural determination of such compounds often relies on X-ray crystallography, with software like SHELX playing a pivotal role in refining crystal structures .
Properties
IUPAC Name |
5-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c1-10-7-16(20-11(2)19-10)26-12-5-6-21(9-12)27(24,25)13-3-4-15(18)14(8-13)17(22)23/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUOXANGUWHRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid (CAS Number: 2097915-67-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 390.4 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the coupling of a pyrimidine derivative with a pyrrolidine sulfonamide. The specific synthetic route can vary but generally includes steps such as nucleophilic substitution and coupling reactions to form the desired sulfonamide linkage.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit potent anticancer properties. For instance, studies on related compounds demonstrated significant inhibition of L1210 cell proliferation with IC50 values in the nanomolar range, indicating strong cytotoxic effects against leukemia cells . The mechanism of action often involves the disruption of nucleotide metabolism within cancer cells.
Antiviral Activity
Recent investigations into related compounds have highlighted their potential as antiviral agents. For example, a series of pyrazine derivatives were found to inhibit Zika virus protease with IC50 values as low as 130 nM, showcasing the importance of structural modifications in enhancing antiviral efficacy . While specific data on the antiviral activity of our compound is limited, its structural analogs suggest a promising avenue for further research.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of the 2-fluoro group and the dimethylpyrimidine moiety are believed to enhance binding affinity and selectivity towards biological targets. The following table summarizes key findings from SAR studies on related compounds:
| Compound Structure | Key Modifications | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Pyrazine Derivative | Aminomethyl groups | 620 | Antiviral |
| Sulfonamide Analog | Hydroxy group | 760 | Anticancer |
| Fluoro-substituted | Ortho-methyl group | 2100 | Reduced activity |
Case Studies
- L1210 Cell Proliferation : In a study evaluating various sulfonamide derivatives, compounds structurally similar to our target showed significant cytotoxicity against L1210 leukemia cells. The addition of specific functional groups was found to enhance potency significantly .
- Zika Virus Inhibition : A recent study identified novel inhibitors targeting the NS2B-NS3 protease of Zika virus. Compounds with similar structural motifs exhibited strong inhibitory effects, suggesting that our compound could be explored for antiviral applications against flaviviruses .
- Inflammatory Response Modulation : Other studies indicated that sulfonamide-containing compounds can modulate inflammatory responses in vitro, potentially leading to therapeutic applications in conditions like rheumatoid arthritis or other inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogues
Functional Group Analysis
- In contrast, perfluorinated sulfonamides (e.g., ’s acrylate esters) exhibit extreme hydrophobicity and environmental persistence, making them suited for industrial coatings but less ideal for pharmaceuticals .
- Fluorine Substitution : The 2-fluoro group on the benzoic acid likely lowers the pKa (≈2.5–2.8) compared to unsubstituted benzoic acid (pKa ≈4.2), improving solubility and bioavailability. Perfluorinated chains in compounds confer thermal and chemical stability but raise toxicity concerns.
- Pyrimidine Ether : The 2,6-dimethylpyrimidinyl group may mimic nucleic acid bases, enabling interactions with enzymes or receptors—a feature absent in simpler sulfonamide derivatives.
Physicochemical Properties (Hypothetical)
Table 2: Estimated Physicochemical Properties
Note: Values are illustrative based on structural features; experimental data are required for validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
